molecular formula C14H11BrINO2 B13494938 Benzyl (2-bromo-4-iodophenyl)carbamate

Benzyl (2-bromo-4-iodophenyl)carbamate

Cat. No.: B13494938
M. Wt: 432.05 g/mol
InChI Key: FUDBDCISEULZRT-UHFFFAOYSA-N
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Description

Benzyl (2-bromo-4-iodophenyl)carbamate is an organic compound with the molecular formula C14H11BrINO2. It is a derivative of carbamate, featuring both bromine and iodine substituents on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2-bromo-4-iodophenyl)carbamate typically involves the reaction of benzyl carbamate with 2-bromo-4-iodophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the carbamate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-bromo-4-iodophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl carbamates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Benzyl (2-bromo-4-iodophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (2-bromo-4-iodophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2-bromoethyl)carbamate
  • Benzyl (5-bromo-2-iodophenyl)carbamate
  • Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate

Uniqueness

Benzyl (2-bromo-4-iodophenyl)carbamate is unique due to the specific positioning of the bromine and iodine atoms on the phenyl ring. This unique structure imparts distinct chemical properties, making it suitable for specific reactions and applications that similar compounds may not be able to achieve .

Properties

Molecular Formula

C14H11BrINO2

Molecular Weight

432.05 g/mol

IUPAC Name

benzyl N-(2-bromo-4-iodophenyl)carbamate

InChI

InChI=1S/C14H11BrINO2/c15-12-8-11(16)6-7-13(12)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)

InChI Key

FUDBDCISEULZRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)I)Br

Origin of Product

United States

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